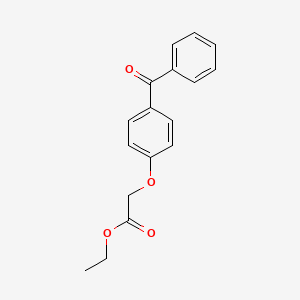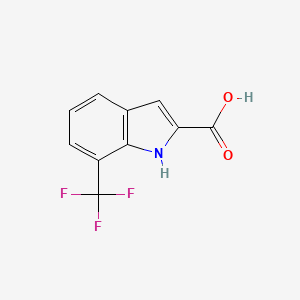
1H-indole-2,6-dicarboxylate de diméthyle
Vue d'ensemble
Description
Dimethyl 1H-indole-2,6-dicarboxylate is a chemical compound with the molecular formula C12H11NO4. It belongs to the class of indole derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine . Indole derivatives have been extensively studied due to their potential therapeutic properties, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
Applications De Recherche Scientifique
Safety and Hazards
Mécanisme D'action
Target of Action
Dimethyl 1H-indole-2,6-dicarboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives are known to bind with high affinity to multiple receptors, playing a crucial role in cell biology . .
Mode of Action
Indole derivatives are known to interact with their targets, causing various changes that contribute to their biological activities . These interactions can lead to the treatment of various disorders, including cancer and microbial infections .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect multiple biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.
Analyse Biochimique
Biochemical Properties
Dimethyl 1H-indole-2,6-dicarboxylate plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, indole derivatives, including dimethyl 1H-indole-2,6-dicarboxylate, have been shown to exhibit antiviral, anti-inflammatory, and anticancer activities . These interactions often involve binding to specific receptors or enzymes, leading to inhibition or activation of biochemical pathways.
Cellular Effects
Dimethyl 1H-indole-2,6-dicarboxylate influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of key signaling molecules, leading to changes in cellular responses . Additionally, they can impact gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the expression of specific genes.
Molecular Mechanism
The molecular mechanism of action of dimethyl 1H-indole-2,6-dicarboxylate involves its interaction with biomolecules at the molecular level. This compound can bind to enzymes, leading to either inhibition or activation of their catalytic activities. For instance, indole derivatives have been shown to inhibit certain kinases, which play crucial roles in cell signaling pathways . Additionally, dimethyl 1H-indole-2,6-dicarboxylate can influence gene expression by binding to DNA or interacting with transcription factors.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of dimethyl 1H-indole-2,6-dicarboxylate can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that indole derivatives can be stable under certain conditions but may degrade over time, leading to changes in their biological activity . Long-term exposure to dimethyl 1H-indole-2,6-dicarboxylate can result in sustained alterations in cellular processes, which may be beneficial or detrimental depending on the context.
Dosage Effects in Animal Models
The effects of dimethyl 1H-indole-2,6-dicarboxylate vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxicity or adverse effects. For example, indole derivatives have been shown to have a dose-dependent impact on cellular and physiological functions . It is crucial to determine the optimal dosage to maximize the benefits while minimizing potential risks.
Metabolic Pathways
Dimethyl 1H-indole-2,6-dicarboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other bioactive compounds. These interactions can affect metabolic flux and the levels of specific metabolites . Understanding the metabolic pathways of dimethyl 1H-indole-2,6-dicarboxylate is essential for elucidating its biological effects and potential therapeutic applications.
Transport and Distribution
Within cells and tissues, dimethyl 1H-indole-2,6-dicarboxylate is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . The transport and distribution of dimethyl 1H-indole-2,6-dicarboxylate are critical for its biological activity and effectiveness in various applications.
Subcellular Localization
Dimethyl 1H-indole-2,6-dicarboxylate exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications may direct it to particular compartments or organelles within the cell . Understanding the subcellular localization of dimethyl 1H-indole-2,6-dicarboxylate is important for elucidating its mechanism of action and potential therapeutic uses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 1H-indole-2,6-dicarboxylate typically involves the reaction of indole derivatives with appropriate reagents under controlled conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst . For example, the reaction of phenylhydrazine hydrochloride with cyclohexanone using methanesulfonic acid under reflux conditions in methanol can yield the desired indole derivative .
Industrial Production Methods
Industrial production of dimethyl 1H-indole-2,6-dicarboxylate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in a solid form .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 1H-indole-2,6-dicarboxylate can undergo various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the indole nucleus, leading to the formation of substituted indole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl 1H-indole-5,6-dicarboxylate: Another indole derivative with similar structural features but different substitution patterns.
1,2-Dimethylindole: A related compound with methyl groups at different positions on the indole ring.
Uniqueness
Dimethyl 1H-indole-2,6-dicarboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of carboxylate groups at positions 2 and 6 on the indole ring can affect its interaction with molecular targets and its overall pharmacological profile .
Propriétés
IUPAC Name |
dimethyl 1H-indole-2,6-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-16-11(14)8-4-3-7-5-10(12(15)17-2)13-9(7)6-8/h3-6,13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBAMUOTUHSKBPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C=C(N2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30405847 | |
| Record name | dimethyl 1H-indole-2,6-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30405847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
881040-29-5 | |
| Record name | dimethyl 1H-indole-2,6-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30405847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-{[(2-fluorophenyl)methoxy]imino}ethyl)-4-phenylthiophene-2,5-dicarbonitrile](/img/structure/B1309294.png)
![3-[4-(3-chlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]-2-[5-(dimethylamino)-1,3,4-oxadiazol-2-yl]acrylonitrile](/img/structure/B1309295.png)
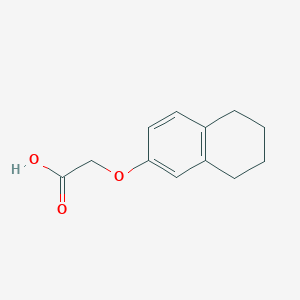
![Methyl 3-[[2-(benzenesulfonyl)-2-nitroethenyl]amino]benzoate](/img/structure/B1309297.png)
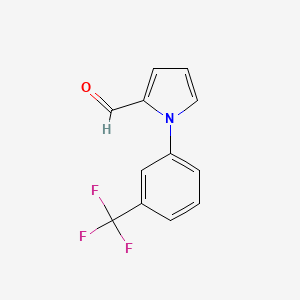
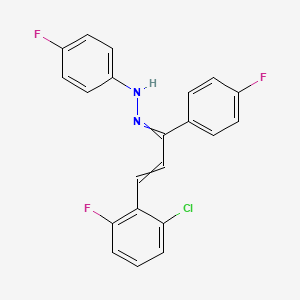
![N'-{[3-oxo-2-benzofuran-1(3H)-yliden]methyl}isonicotinohydrazide](/img/structure/B1309309.png)

![4-[3-(4-Fluorophenyl)-3-oxo-1-propenyl]phenyl 2-phenylacetate](/img/structure/B1309313.png)
![5-([3-(Trifluoromethyl)phenoxy]methyl)-2-furoic acid](/img/structure/B1309316.png)

